8-ethoxy-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol This compound is known for its unique chemical structure, which includes an ethoxy group at the 8th position, a hydroxy group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate under basic conditions to introduce the ethoxy group.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
8-ethoxy-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the ethoxy and carboxylic acid groups, but shares the hydroxyquinoline core structure.
4-Hydroxyquinoline: Similar structure but lacks the ethoxy group and has different functional properties.
Quinoline-3-carboxylic acid: Lacks the hydroxy and ethoxy groups, but shares the carboxylic acid group at the 3rd position.
Uniqueness: 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of all three functional groups (ethoxy, hydroxy, and carboxylic acid) on the quinoline ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-9-5-3-4-7-10(9)13-6-8(11(7)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWQXUIPKUUXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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